
(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the family of chalcones. Chalcones are a group of naturally occurring compounds that have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of ((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is not fully understood. However, it has been suggested that the compound exerts its biological activities through various pathways. For example, the anticancer activity of ((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one may be due to its ability to induce apoptosis and cell cycle arrest through the activation of caspases and the inhibition of cyclin-dependent kinases. The anti-inflammatory activity of the compound may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The antioxidant activity of ((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one may be due to its ability to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects
((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. For example, the compound has been found to inhibit the growth of cancer cells, reduce inflammation, scavenge free radicals, and protect against oxidative stress. Additionally, ((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been shown to exhibit antimicrobial activity against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one in lab experiments include its ability to exhibit various biological activities, its ease of synthesis, and its low cost. However, the limitations of using the compound in lab experiments include its low solubility in water, its instability under certain conditions, and its potential toxicity.
Orientations Futures
There are several future directions for the study of ((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one. These include:
1. Further investigation of the mechanism of action of the compound.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Evaluation of the toxicity of the compound in vivo.
4. Investigation of the potential of the compound as a therapeutic agent for various diseases.
5. Development of new analogs of the compound with improved biological activities.
6. Investigation of the potential of the compound as a natural preservative in the food industry.
7. Evaluation of the potential of the compound as a natural insecticide.
8. Investigation of the potential of the compound as a natural dye in the textile industry.
Conclusion
In conclusion, ((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a chalcone compound that exhibits various biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The compound can be synthesized through the Claisen-Schmidt condensation reaction and has potential applications in various fields, including medicine, food, and textiles. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of ((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. The reaction involves the condensation of 2,3-dimethoxybenzaldehyde and 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide and a solvent such as ethanol. The reaction yields ((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one as a yellow crystalline solid.
Applications De Recherche Scientifique
((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been extensively studied for its biological activities. It has been found to exhibit anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, ((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been shown to scavenge free radicals and protect against oxidative stress. The compound has also been found to exhibit antimicrobial activity against various pathogens.
Propriétés
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-4-23-16-11-8-14(9-12-16)17(20)13-10-15-6-5-7-18(21-2)19(15)22-3/h5-13H,4H2,1-3H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEAJKVQYROPFW-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B2952857.png)
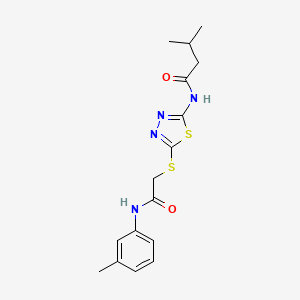
![3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2952861.png)
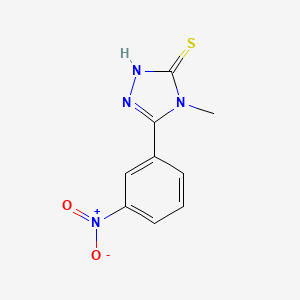
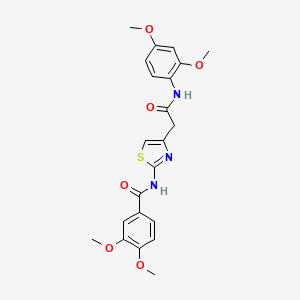
![2-Chloro-N-[[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methyl]acetamide](/img/structure/B2952867.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine](/img/structure/B2952868.png)
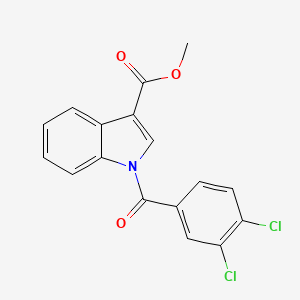



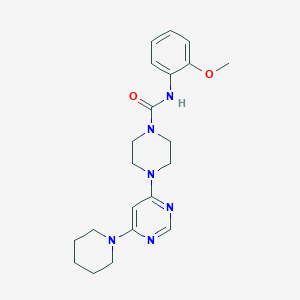
![N-Methyl-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzenesulfonamide](/img/structure/B2952878.png)
